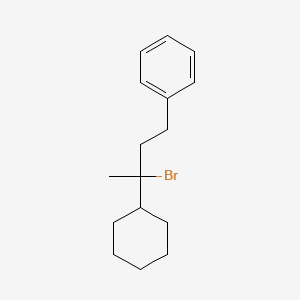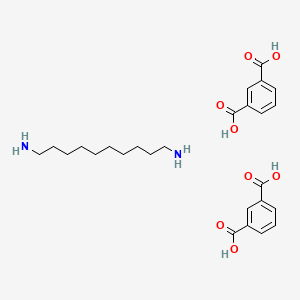
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and decane-1,10-diamine. . Decane-1,10-diamine is a long-chain aliphatic diamine. The combination of these two compounds results in a molecule that has applications in various fields, including materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;decane-1,10-diamine typically involves the reaction between benzene-1,3-dicarboxylic acid and decane-1,10-diamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions . The reaction may involve the formation of amide bonds between the carboxyl groups of benzene-1,3-dicarboxylic acid and the amine groups of decane-1,10-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;decane-1,10-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions can affect the structure and function of the target molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Another isomer of benzenedicarboxylic acid with different properties and applications.
Terephthalic acid (1,4-benzenedicarboxylic acid): The third isomer of benzenedicarboxylic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and other fields .
Propriétés
Numéro CAS |
502476-19-9 |
|---|---|
Formule moléculaire |
C26H36N2O8 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;decane-1,10-diamine |
InChI |
InChI=1S/C10H24N2.2C8H6O4/c11-9-7-5-3-1-2-4-6-8-10-12;2*9-7(10)5-2-1-3-6(4-5)8(11)12/h1-12H2;2*1-4H,(H,9,10)(H,11,12) |
Clé InChI |
YQHDNDJJIDONMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCCCN)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)


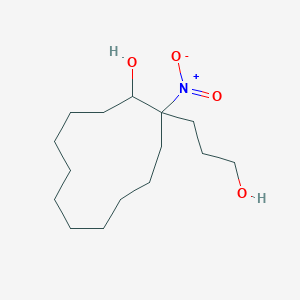
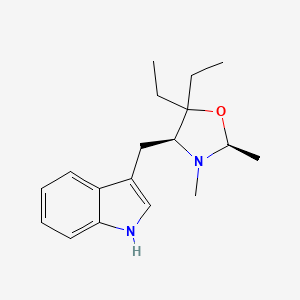
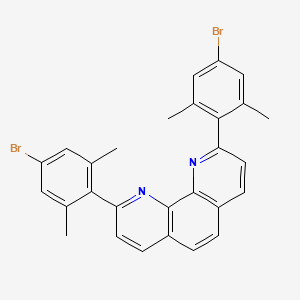
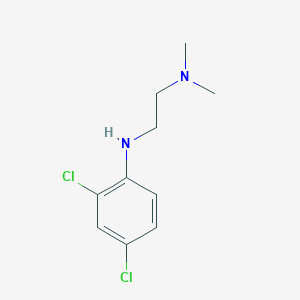
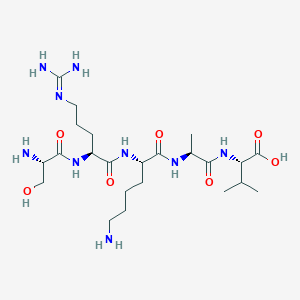
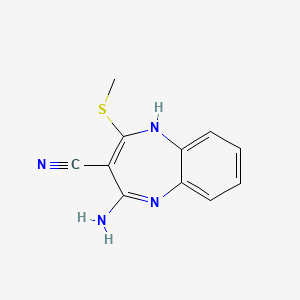
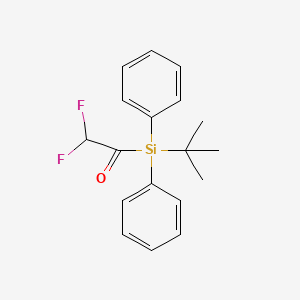
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
